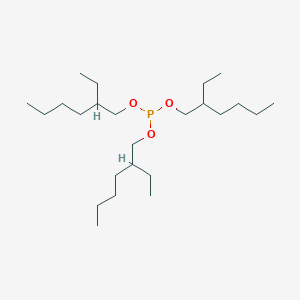

Tris(2-ethylhexyl) phosphite

Description

Properties

IUPAC Name |

tris(2-ethylhexyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51O3P/c1-7-13-16-22(10-4)19-25-28(26-20-23(11-5)17-14-8-2)27-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLOBGFGKYTZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(OCC(CC)CCCC)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51O3P | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026264 | |

| Record name | Tris(2-ethylhexyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tris(2-ethylhexyl) phosphite is a clear colorless liquid. (NTP, 1992) | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

325 to 327 °F at 0.3 mmHg (NTP, 1992) | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

340 °F (NTP, 1992) | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.902 (NTP, 1992) - Less dense than water; will float | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

8.3 mmHg at 77 °F ; 9.0 mmHg at 108 °F; 11.2 mmHg at 149 °F (NTP, 1992) | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

301-13-3 | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20382 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tris(2-ethylhexyl) phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-(2-ethylhexyl)phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-ethylhexyl) phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-ethylhexyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-ETHYLHEXYL) PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5955K9I74A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Tris(2-ethylhexyl) phosphite?

An In-depth Technical Guide to the Physicochemical Properties of Tris(2-ethylhexyl) phosphite

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 301-13-3) is an organophosphorus compound belonging to the phosphite ester class of chemicals.[1] It is a triester of phosphorous acid and 2-ethylhexanol.[1] Structurally, it is characterized by a central phosphorus atom in the +3 oxidation state bonded to three bulky 2-ethylhexyl alkoxy groups. This structure imparts specific physical and chemical properties that make it a valuable intermediate and additive in various industrial applications.[1] Primarily, it serves as a stabilizer, antioxidant, and reagent in chemical syntheses, particularly in the polymer industry.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and standard analytical methodologies, designed for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical and toxicological assessments. The key identifiers for this compound are listed below.

| Identifier | Value | Source |

| CAS Number | 301-13-3 | [1][3] |

| Molecular Formula | C₂₄H₅₁O₃P | [1][3][4] |

| Molecular Weight | 418.6 g/mol | [1][4] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | Phosphorous Acid Tris(2-ethylhexyl) Ester, Trioctyl Phosphite | [5] |

| InChI Key | ILLOBGFGKYTZRO-UHFFFAOYSA-N | [1][5] |

The spatial arrangement of the bulky 2-ethylhexyl groups around the central phosphorus atom is critical to its function, providing significant steric hindrance. This steric shielding influences its reactivity, particularly its hydrolytic stability, and contributes to its excellent solubility in non-polar media.

Caption: Oxidation pathway of this compound.

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts. The reaction proceeds stepwise, cleaving the ester bonds to produce di(2-ethylhexyl) phosphite, mono(2-ethylhexyl) phosphite, and finally phosphorous acid, with the concomitant release of 2-ethylhexanol at each step. [1] Causality: The rate of hydrolysis is significantly retarded by the steric hindrance provided by the bulky 2-ethylhexyl groups. [1]This imparts a degree of hydrolytic stability that is crucial for its function in environments where incidental moisture may be present. However, it is still classified as a moisture-sensitive compound, necessitating storage under dry, inert conditions. [1]

Caption: Hydrolysis of this compound.

Role in Synthesis

Beyond its role as a stabilizer, this compound is an effective reagent in organic synthesis. For instance, it is used in the Cadogan reaction, a reductive cyclization method for synthesizing carbazoles from nitrobiphenyls. [1]Its high boiling point and excellent solvent properties make it a superior choice over more volatile phosphites like triethyl phosphite for certain high-temperature transformations. [1]

Experimental Protocols for Characterization

To ensure quality and consistency, several standard analytical techniques are employed to characterize this compound.

Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a standard method for determining the purity of a sample. The principle relies on the differential partitioning of the analyte and any impurities between a stationary phase and a mobile gas phase.

Methodology:

-

Instrument Setup:

-

Gas Chromatograph: Agilent 8890 or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless, set to 250°C with a split ratio of 50:1.

-

Detector: Flame Ionization Detector (FID), set to 300°C.

-

-

Sample Preparation: Prepare a ~1000 ppm solution of this compound in high-purity isooctane or hexane.

-

Temperature Program:

-

Initial Temperature: 150°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

Injection & Analysis: Inject 1 µL of the prepared sample. The retention time for the main peak should be consistent across runs. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Trustworthiness: This method is self-validating through the use of an internal standard for quantitative analysis and by running a blank solvent injection to ensure no system contamination. The sharp, symmetric peak shape of the main analyte provides confidence in the separation efficiency.

Workflow: Monitoring Hydrolytic Stability

This experimental workflow is designed to quantify the rate of hydrolysis under controlled conditions, providing crucial data for formulation and stability studies.

Caption: Experimental workflow for assessing hydrolytic stability.

Safety and Handling

This compound is classified as a hazardous substance that requires careful handling.

-

Hazards: It is known to cause skin irritation and serious eye irritation. [1][6]May be harmful if it comes into contact with skin. * Handling: Use in a well-ventilated area. [6]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [1][6]Wash hands thoroughly after handling. [1][6]* Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation. [1]It is incompatible with strong oxidizing agents. [3]* Fire Fighting: Use dry chemical, foam, or carbon dioxide extinguishers. Avoid using water, as it may scatter and spread the fire. [4][6]

Conclusion

This compound is a specialty chemical whose utility is derived directly from its unique molecular structure. The trivalent phosphorus center provides antioxidant capabilities through oxidative conversion to a stable phosphate, while the bulky 2-ethylhexyl groups confer hydrolytic stability and solubility in organic media. Its high boiling point and low volatility make it ideal for high-temperature polymer applications. A thorough understanding of these physical and chemical properties, coupled with rigorous analytical characterization and adherence to strict safety protocols, is essential for its effective and safe application in research and industry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9320, this compound. PubChem. [Link]

-

TCI (Shanghai) Development Co., Ltd. (n.d.). This compound | 301-13-3. TCI Chemicals. [Link]

-

Ataman Kimya (n.d.). TRIS(2-ETHYLHEXYL)PHOSPHATE. Ataman Kimya. [Link]

-

Solubility of Things (n.d.). This compound. Solubility of Things. [Link]

-

Ataman Kimya (n.d.). TRIS(2-ETHYLHEXYL)PHOSPHATE. Ataman Kimya. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6537, Tris(2-ethylhexyl) phosphate. PubChem. [Link]

-

SIELC Technologies (2018). This compound. SIELC Technologies. [Link]

-

CPAChem (2024). Safety data sheet: Tris(2-ethylhexyl) Phosphate. CPAChem. [Link]

-

National Institute of Technology and Evaluation, Japan (n.d.). Tris(2-ethylhexyl) phosphate. NITE. [Link]

-

HELCOM (n.d.). Tris(2-ethylhexyl) phosphate (TEHP). HELCOM. [Link]

-

Wikipedia (2025). Tris(2-ethylhexyl) phosphate. Wikipedia. [Link]

-

Lalancette, C., et al. (2019). Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study. Journal of Applied Toxicology. [Link]

-

ECETOC (1992). JACC No 20 - Tris(2-ethylhexyl)phosphate. ECETOC. [Link]

-

Lalancette, C., et al. (2019). Comparison of tris(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphoric acid toxicities in a rat 28-day oral exposure study. PubMed. [Link]

-

Chemsrc (2025). Tris(2-ethylhexyl) phosphate-d17 | CAS#:1259188-37-8. Chemsrc. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 301-13-3 | > 90% [smolecule.com]

- 3. This compound , >90.0%(GC) , 301-13-3 - CookeChem [cookechem.com]

- 4. This compound | C24H51O3P | CID 9320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. tcichemicals.com [tcichemicals.com]

Synthesis route for Tris(2-ethylhexyl) phosphite from phosphorus trichloride

An In-Depth Technical Guide to the Synthesis of Tris(2-ethylhexyl) phosphite from Phosphorus Trichloride

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, an important chemical intermediate and stabilizer, from phosphorus trichloride and 2-ethylhexanol. Moving beyond a simple recitation of steps, this document elucidates the fundamental chemical principles, explains the causal reasoning behind procedural choices, and establishes a self-validating experimental framework. It is intended for chemical researchers and process development professionals who require a robust and well-understood methodology. Core to this guide are detailed safety protocols for handling the hazardous reagents involved, particularly phosphorus trichloride.

Introduction and Strategic Importance

This compound (CAS No. 301-13-3) is an organophosphite compound that serves as a key intermediate in various chemical transformations and as a stabilizer in polymer chemistry.[1] Its structural distinction from its phosphate analog, Tris(2-ethylhexyl) phosphate (TEHP), lies in the oxidation state of the central phosphorus atom (+3 in the phosphite versus +5 in the phosphate), which imparts higher reactivity and susceptibility to oxidation.[1] This reactivity is leveraged in applications such as the Cadogan reaction for synthesizing carbazoles.[1] While TEHP is widely known as a plasticizer and flame retardant,[2] the phosphite ester is valued more for its role as a reactive intermediate.

The synthesis route from phosphorus trichloride and the corresponding alcohol is a foundational method for producing trialkyl phosphites.[3][4] The process is highly efficient but requires rigorous control over reaction conditions and stringent safety measures due to the nature of the reactants.

Core Chemical Principles and Mechanism

The synthesis of this compound is an esterification reaction. The nucleophilic oxygen of the 2-ethylhexanol attacks the electrophilic phosphorus atom of phosphorus trichloride. This occurs in a stepwise manner, with each of the three chlorine atoms being successively replaced by a 2-ethylhexyloxy group.

Overall Reaction: PCl₃ + 3 CH₃(CH₂)₃CH(C₂H₅)CH₂OH → P(OCH₂CH(C₂H₅)(CH₂)₃CH₃)₃ + 3 HCl

A critical challenge in this synthesis is the concurrent production of three equivalents of hydrogen chloride (HCl) gas.[5] If not effectively neutralized, the generated HCl can protonate the alcohol, reducing its nucleophilicity, or react with the newly formed phosphite ester, leading to the formation of undesired by-products like diethyl hydrogen phosphite through the elimination of an ethyl group.[6]

To drive the reaction to completion and ensure high purity of the desired product, a stoichiometric amount of a base is introduced to act as an acid scavenger. Tertiary amines, such as triethylamine or diethylaniline, are ideal for this purpose.[6][7] The amine reacts instantaneously with the HCl to form a solid amine hydrochloride salt, which is insoluble in common non-polar organic solvents and can be easily removed by filtration.[6][7]

Acid Scavenging Reaction (using Triethylamine, Et₃N): Et₃N + HCl → [Et₃NH]⁺Cl⁻ (s)

The choice of a tertiary amine like diethylaniline is particularly advantageous as its hydrochloride salt is non-hygroscopic and filters easily.[6]

Critical Safety Mandates: Handling Phosphorus Trichloride

Phosphorus trichloride (PCl₃) is a highly hazardous substance that demands strict adherence to safety protocols. It is corrosive, toxic, and reacts violently with water.[8][9][10]

-

Water Reactivity: PCl₃ reacts violently and exothermically with water or moisture to liberate phosphoric acid and toxic hydrogen chloride (HCl) gas.[8][9] All glassware must be rigorously dried, and the reaction must be conducted under an inert, dry atmosphere (e.g., nitrogen or argon).

-

Corrosivity and Toxicity: The liquid and its vapors are extremely destructive to the eyes, skin, mucous membranes, and respiratory tract.[8][11] Inhalation can cause severe burns, coughing, wheezing, and potentially fatal complications.[8][10]

-

Personal Protective Equipment (PPE): All manipulations must be performed in a certified chemical fume hood.[12] Mandatory PPE includes:

-

Spill and Fire Response:

-

Spills: DO NOT USE WATER.[8][12] Cover the spill with dry sand or a specialized Class D extinguisher powder.[8] Scoop the material with spark-resistant tools into a container for disposal.[8]

-

Fires: Use a Class D dry powder extinguisher (e.g., Met-L-X) or dry sand.[8] Do not use water, carbon dioxide, or halogenated agents.[8]

-

Experimental Protocol: Synthesis of this compound

This protocol is designed for a laboratory scale synthesis and is based on established methodologies for trialkyl phosphite preparation.[4][6]

Reagent and Equipment Preparation

-

All glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer bar) must be oven-dried (120°C overnight) and assembled hot under a stream of dry nitrogen or argon.

-

The reaction should be performed under a positive pressure of inert gas throughout the procedure.

-

All solvents must be anhydrous, and all liquid reagents should be freshly distilled if purity is uncertain.

Quantitative Data Summary

| Reagent | Molecular Wt. ( g/mol ) | Molar Eq. | Density (g/mL) | Moles (mol) | Mass (g) | Volume (mL) | Notes |

| Phosphorus Trichloride | 137.33 | 1.0 | 1.574 | 0.20 | 27.47 | 17.45 | Freshly distilled, highly toxic. |

| 2-Ethylhexanol | 130.23 | 3.0 | 0.833 | 0.60 | 78.14 | 93.81 | Anhydrous grade. |

| Diethylaniline | 149.23 | 3.0 | 0.938 | 0.60 | 89.54 | 95.46 | Acid scavenger, freshly distilled. |

| Petroleum Ether (40-60°C) | - | - | ~0.64 | - | - | ~700 | Anhydrous, inert solvent. |

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen inlet, add 2-ethylhexanol (78.14 g, 0.60 mol) and diethylaniline (89.54 g, 0.60 mol).

-

Add 300 mL of anhydrous petroleum ether to the flask.

-

-

Reagent Addition:

-

In a separate dry flask, prepare a solution of phosphorus trichloride (27.47 g, 0.20 mol) in 400 mL of anhydrous petroleum ether.

-

Charge the dropping funnel with this PCl₃ solution.

-

Begin vigorous stirring of the alcohol/amine solution in the reaction flask and cool the flask in a cold-water bath.

-

Add the PCl₃ solution dropwise from the funnel to the reaction flask over approximately 30-45 minutes. The rate of addition should be controlled to maintain a gentle boiling of the solvent.[6] A voluminous white precipitate of diethylaniline hydrochloride will form immediately.[6]

-

-

Reaction Completion:

-

Once the addition is complete, remove the cooling bath.

-

Heat the reaction mixture to a gentle reflux and maintain for 1 hour with continued stirring to ensure the reaction goes to completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture under suction using a Büchner funnel to remove the precipitated diethylaniline hydrochloride.

-

Wash the solid filter cake with two 50 mL portions of fresh, dry petroleum ether to recover any entrained product. Combine the washings with the main filtrate.

-

-

Purification:

-

Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with:

-

100 mL of cold dilute HCl (to remove any residual diethylaniline).

-

100 mL of water.

-

100 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid).

-

100 mL of brine.

-

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation. Collect the fraction boiling at approximately 163-165 °C (325-327 °F) at 0.3 mmHg.[13]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR will confirm the structure and identify any phosphorus-containing impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of P-O-C bonds and the absence of O-H stretches from the starting alcohol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the product.

Conclusion

The synthesis of this compound from phosphorus trichloride is a well-established and efficient process. Success hinges on two primary factors: the meticulous exclusion of moisture and the effective neutralization of the HCl by-product using a tertiary amine. The protocol detailed herein, when executed with strict adherence to the outlined safety mandates, provides a reliable pathway for producing high-purity material suitable for research and development applications. The causality-driven approach ensures that the operator understands the function of each step, allowing for intelligent troubleshooting and adaptation.

References

-

Princeton University Environmental Health & Safety. (n.d.). Phosphorus Trichloride. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Trichloride. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet: Phosphorus trichloride. Retrieved from a valid, non-expiring source for this common chemical's SDS.

-

Loba Chemie. (2019). Phosphorus Trichloride for Synthesis MSDS. Retrieved from [Link]

- Google Patents. (1959). US2905705A - Process for the manufacture of trialkyl phosphites.

- Google Patents. (1998). US5710307A - Process for the production of trialkyl phosphites.

-

Ataman Kimya. (n.d.). Tris(2-Ethylhexyl)Phosphate. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2014). Solvent-Free Microwave Synthesis of Trialkylphosphates. Retrieved from [Link]

- Dakenchem. (n.d.). Tris(2-Ethylhexyl)Phosphate: Manufacturer's Guide to Safe and Effective Production.

-

ECETOC. (n.d.). JACC No 20 - Tris(2-ethylhexyl)phosphate - CAS No. 78-42-2. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Triethyl phosphite. Coll. Vol. 4, p.955 (1963); Vol. 31, p.111 (1951). Retrieved from [Link]

-

Scribd. (n.d.). Trialkyl Phosphites - UK Patent GB 0865454. Retrieved from [Link]

-

Ataman Kimya. (n.d.). Tris(2-Ethylhexyl)Phosphate. Retrieved from [Link] [Duplicate entry noted, points to same content as Ref 8]

- Google Patents. (1972). US3644602A - Process for producing trialkyl phosphates.

- HELCOM. (n.d.). Tris(2-ethylhexyl) phosphate (TEHP).

- Google Patents. (2016). CN105440072A - Preparation method for bis(2-ethylhexyl) phosphate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9320, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Tris(2-ethylhexyl) phosphate. Retrieved from [Link]

-

OEHHA. (2011). Tris (2-Ethylhexyl) Phosphate. Retrieved from [Link]

- Ministry of the Environment, Japan. (n.d.). Tris(2-ethylhexyl) phosphate Chemical Substances Control Law. Retrieved from a relevant Japanese government environmental agency website.

Sources

- 1. benchchem.com [benchchem.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. US5710307A - Process for the production of trialkyl phosphites - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Solvent-Free Microwave Synthesis of Trialkylphosphates – Oriental Journal of Chemistry [orientjchem.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US2905705A - Process for the manufacture of trialkyl phosphites - Google Patents [patents.google.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. opcw.org [opcw.org]

- 10. lobachemie.com [lobachemie.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. nj.gov [nj.gov]

- 13. This compound | C24H51O3P | CID 9320 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Tris(2-ethylhexyl) phosphite as a Polymer Stabilizer

Introduction: The Imperative of Polymer Stabilization

Polymers are susceptible to degradation when exposed to environmental factors such as heat, light, and oxygen, particularly during high-temperature melt processing and throughout their service life.[1][2] This degradation manifests as undesirable changes in the material's properties, including reduced molecular weight, discoloration, and loss of mechanical strength, ultimately compromising the integrity and lifespan of the final product.[1] The primary mechanism of this deterioration is thermo-oxidative degradation, a free-radical chain reaction that leads to the formation of unstable hydroperoxides (ROOH). These hydroperoxides are key intermediates that, upon decomposition, generate highly reactive radicals that propagate further degradation through chain scission and cross-linking.[3] To counteract these effects, stabilizers are incorporated into the polymer matrix. This guide focuses on the mechanism of action of Tris(2-ethylhexyl) phosphite (TEHP), a widely utilized secondary antioxidant in the stabilization of a variety of polymers.

Physicochemical Properties of this compound (TEHP)

This compound is a phosphorous acid triester, a clear, colorless liquid with the chemical formula C₂₄H₅₁O₃P.[4] Its physical and chemical properties make it a versatile stabilizer in polymer applications.

| Property | Value | Reference |

| CAS Number | 301-13-3 | [4] |

| Molecular Weight | 418.6 g/mol | [4] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 163-164 °C @ 0.3 mmHg | [4] |

| Flash Point | 171 °C | [4] |

| Density | 0.902 g/cm³ | [4] |

| Solubility | Insoluble in water | [4] |

Core Mechanism of Action: Hydroperoxide Decomposition

This compound primarily functions as a secondary antioxidant, also known as a hydroperoxide decomposer.[3] Its principal role is to prevent the auto-accelerating degradation of polymers by converting harmful hydroperoxides into stable, non-radical products. This is achieved through a redox reaction where the phosphite ester is oxidized to a phosphate ester, while the hydroperoxide is reduced to an alcohol.[5]

The overall reaction can be represented as:

P(OR)₃ + ROOH → O=P(OR)₃ + ROH

Where:

-

P(OR)₃ is this compound

-

ROOH is a polymer hydroperoxide

-

O=P(OR)₃ is Tris(2-ethylhexyl) phosphate

-

ROH is a stable polymer alcohol

This non-radical decomposition of hydroperoxides is crucial during high-temperature processing, where the rate of hydroperoxide formation is significantly accelerated. By eliminating these precursors to chain-scission and cross-linking, TEHP helps to maintain the molecular weight and melt viscosity of the polymer.

Caption: Mechanism of TEHP as a hydroperoxide decomposer.

Synergistic Action with Primary Antioxidants

For comprehensive protection, TEHP is almost always used in conjunction with a primary antioxidant, typically a hindered phenol.[6][7] This combination creates a synergistic effect that is more effective than the sum of the individual components.[3]

The mechanism of this synergy is as follows:

-

Primary Antioxidant Action: The hindered phenol (ArOH) acts as a radical scavenger, donating a hydrogen atom to the reactive peroxy radicals (ROO•) to form a stable hydroperoxide and a less reactive phenoxyl radical (ArO•). This terminates the radical chain reaction.[7]

ROO• + ArOH → ROOH + ArO•

-

Secondary Antioxidant Action: The TEHP then decomposes the hydroperoxide (ROOH) formed in the previous step into a stable alcohol, preventing it from breaking down into more radicals.[3]

ROOH + P(OR)₃ → ROH + O=P(OR)₃

-

Regeneration of Primary Antioxidant: In some proposed mechanisms, the phosphite can also contribute to the regeneration of the hindered phenol from its phenoxyl radical, further enhancing the long-term stability.[5]

Caption: Synergistic mechanism of TEHP and a hindered phenol.

Experimental Validation of TEHP's Efficacy

The performance of this compound as a polymer stabilizer is evaluated through a series of standardized analytical techniques. These tests provide quantitative data on the stabilizer's ability to protect the polymer during processing and aging.

Melt Flow Index (MFI) Stability

The Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer and is inversely proportional to its viscosity and molecular weight.[8] During thermo-oxidative degradation, chain scission leads to a decrease in molecular weight and a corresponding increase in MFI. An effective stabilizer like TEHP will minimize this change.

Experimental Protocol: Melt Flow Index (ASTM D1238)

-

Apparatus: An extrusion plastometer is used, consisting of a heated barrel, a piston, and a standard die.[9]

-

Procedure (Procedure A):

-

A specified amount of the polymer sample is loaded into the heated barrel.

-

The polymer is allowed to preheat for a designated time to reach the test temperature.[9]

-

A standard weight is applied to the piston, forcing the molten polymer to extrude through the die.[9]

-

The extrudate is cut at regular intervals, and the collected samples are weighed.[10]

-

-

Calculation: The MFI is calculated in grams of polymer extruded per 10 minutes.[9]

Representative MFI Stability Data for Polypropylene (PP) with TEHP

| Stabilizer System | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 3rd Extrusion | MFI (g/10 min) after 5th Extrusion |

| Unstabilized PP | 5.2 | 10.8 | 18.5 |

| PP + 0.1% Hindered Phenol | 4.8 | 7.5 | 11.2 |

| PP + 0.1% Hindered Phenol + 0.1% TEHP | 4.6 | 5.1 | 5.8 |

Note: Data is representative and will vary based on polymer grade, processing conditions, and specific stabilizers used.

Color Stability (Yellowness Index)

Polymer degradation often results in the formation of chromophoric groups, leading to discoloration, typically yellowing.[7] The Yellowness Index (YI) is a measure of the degree of yellowness of a plastic sample. TEHP contributes to color stability by preventing the oxidative reactions that lead to chromophore formation.

Experimental Protocol: Yellowness Index (ASTM D1925)

-

Apparatus: A spectrophotometer capable of measuring tristimulus values (X, Y, Z) is required.[11]

-

Procedure:

-

Calculation: The Yellowness Index is calculated using the following formula:[12]

YI = [100 * (Cₓ * X - Cₑ * Z)] / Y

Where Cₓ and Cₑ are coefficients dependent on the illuminant and observer.

Representative Yellowness Index Data for Polycarbonate (PC) after Thermal Aging

| Stabilizer System | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After 1000h @ 120°C |

| Unstabilized PC | 1.5 | 15.2 |

| PC + 0.1% TEHP | 1.4 | 6.8 |

Note: Data is representative and will vary based on polymer grade and aging conditions.

Oxidative Induction Time (OIT)

Oxidative Induction Time (OIT) is a measure of the thermal stability of a material to oxidation.[13] It is the time until the onset of exothermic oxidation of a sample at a specified temperature in an oxygen atmosphere. A longer OIT indicates greater resistance to oxidation.

Experimental Protocol: Oxidative Induction Time (ASTM D3895)

-

Apparatus: A Differential Scanning Calorimeter (DSC) is used.[14]

-

Procedure:

-

A small sample of the polymer is placed in an open aluminum pan within the DSC cell.

-

The sample is heated to the test temperature under an inert nitrogen atmosphere.[14]

-

Once the temperature has stabilized, the atmosphere is switched to oxygen.

-

The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

-

Representative OIT Data for Polyethylene (PE) at 200°C

| Stabilizer System | Oxidative Induction Time (OIT) in minutes |

| Unstabilized PE | < 1 |

| PE + 0.1% Hindered Phenol | 15 |

| PE + 0.1% Hindered Phenol + 0.1% TEHP | 45 |

Note: Data is representative and will vary based on polymer grade and test temperature.

Conclusion

This compound is a highly effective secondary antioxidant that plays a critical role in the stabilization of polymers. Its primary mechanism of action is the non-radical decomposition of hydroperoxides, which prevents the propagation of degradation reactions during processing and long-term use. When used in synergy with primary antioxidants such as hindered phenols, TEHP provides a comprehensive stabilization system that maintains the molecular weight, color, and mechanical properties of the polymer. The efficacy of TEHP can be reliably quantified through standard analytical techniques, including Melt Flow Index, Yellowness Index, and Oxidative Induction Time, providing researchers and drug development professionals with the tools to formulate robust and durable polymer-based products.

References

-

ASTM D1238: Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. ZwickRoell. Available at: [Link]

-

ASTM D1925 Standard Test Method for Yellowness Index of Plastics. MaTestLab. Available at: [Link]

-

ASTM D1238-2010-MFR test. Designation. Available at: [Link]

-

ASTM D 1238 melt flow testing for thermoplastics: procedure and use. SCITEQ. Available at: [Link]

-

D1238 Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer. ASTM International. Available at: [Link]

-

ASTM D1238 testing. Industrial Physics. Available at: [Link]

-

Yellowness - ASTM D1925. Prospector. Available at: [Link]

-

Tb Designation: D 1925 - 70 (Reapproved 1988). Available at: [Link]

-

Degradation and Stabilization of Polymers. InTechOpen. Available at: [Link]

-

D1925 Test Method for Yellowness Index of Plastics (Withdrawn 1995). ASTM International. Available at: [Link]

- Al-Malaika, S., & Issenhuth, S. (1999). Antioxidant interaction between organic phosphites and hindered amine light stabilisers during processing and thermoxidation of polypropylene.

-

Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. Available at: [Link]

- Schwetlick, K. (2009). Action Mechanisms of Phosphite and Phosphonite Stabilizers. In Advances in Chemistry (Vol. 85, pp. 18–33). American Chemical Society.

- Liu, Y., et al. (2025). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen, 14(3), e202400135.

-

Measurement of Oxidation Induction Time(OIT) of Deteriorated Polypropylene with a Differential Scanning Calorimeter. Shimadzu. Available at: [Link]

-

A Guide to the Determination of Oxidation Induction Time. Mettler Toledo. Available at: [Link]

-

D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International. Available at: [Link]

- Shao, H., et al. (2024). Synergistic antioxidant effect of phosphonite P⁃EPQ and hindered phenol in polypropylene. China Plastics, 38(8), 20-25.

- Ghaemy, M., & Fruzandeh, S. (1999). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Iranian Polymer Journal, 8(1), 199-205.

-

D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International. Available at: [Link]

-

On the Use of Oxidation Induction Time as a Kinetic Parameter for Condition Monitoring and Lifetime Evaluation under Ionizing Radiation Environments. MDPI. Available at: [Link]

-

How Does Phosphite Antioxidants Work?. Vinati Organics. Available at: [Link]

- Gimzewski, E. (1995). Oxidation induction time and oxidation onset temperature of polyethylene in air: testing Gimzewski's postulate.

-

Antioxidation and mechanism of phosphites including the free phenolic hydroxyl group in polypropylene. ResearchGate. Available at: [Link]

-

Oxidative Stability of Polymers: The OIT Test. NETZSCH Analyzing & Testing. Available at: [Link]

-

Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. National Center for Biotechnology Information. Available at: [Link]

-

Oxidation-induction time. Wikipedia. Available at: [Link]

-

Tris(2-ethylhexyl) phosphate. Wikipedia. Available at: [Link]

-

High pressure oxidative induction time analysis by differential scanning calorimetry. TA Instruments. Available at: [Link]

-

Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation. MDPI. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]

-

Phosphoric acid, tris(2-ethylhexyl) ester. NIST WebBook. Available at: [Link]

-

Tris (2-Ethylhexyl) Phosphate. OEHHA. Available at: [Link]

-

Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation. ResearchGate. Available at: [Link]

-

Polypropylene with high melt flow rate and high isotacticity prepared by phosphate-mixed external donors. ResearchGate. Available at: [Link]

-

Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study. ResearchGate. Available at: [Link]

Sources

- 1. Yellowness index measurement method - 3nh [3nh.com]

- 2. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C24H51O3P | CID 9320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. partinchem.com [partinchem.com]

- 6. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 7. mdpi.com [mdpi.com]

- 8. store.astm.org [store.astm.org]

- 9. zwickroell.com [zwickroell.com]

- 10. repo.chromachecker.com [repo.chromachecker.com]

- 11. plastics.ulprospector.com [plastics.ulprospector.com]

- 12. Oxidative-induction time - Wikipedia [en.wikipedia.org]

- 13. img.antpedia.com [img.antpedia.com]

- 14. hitachi-hightech.com [hitachi-hightech.com]

An In-depth Technical Guide to the Solubility of Tris(2-ethylhexyl) phosphite in Common Organic Solvents

Introduction

Tris(2-ethylhexyl) phosphite (TEHP), a phosphorous acid triester, is a colorless to pale yellow liquid with the chemical formula C₂₄H₅₁O₃P.[1] It serves as a critical industrial chemical, primarily utilized as a stabilizer and antioxidant in polymer chemistry, particularly for materials like polyvinyl chloride (PVC).[2] Its function as a reagent in chemical syntheses, such as in derivatives of the Cadogan reaction for creating conjugated polymers, is also notable.[1] Understanding the solubility of TEHP in various organic solvents is paramount for formulation scientists, process chemists, and researchers. Proper solvent selection is crucial for ensuring homogeneity in reaction mixtures, compatibility in polymer formulations, and efficiency in purification processes. This guide provides a comprehensive overview of the solubility characteristics of TEHP, the underlying chemical principles, a practical methodology for solubility determination, and a summary of its miscibility in common organic solvents.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces and polarity tend to be miscible. The molecular structure of this compound is the primary determinant of its solubility profile.

Molecular Structure Analysis: TEHP possesses a central phosphorus atom bonded to three large, branched 2-ethylhexyl groups via ester linkages. These extensive alkyl chains, each containing eight carbon atoms, create a molecule that is sterically hindered and predominantly nonpolar or hydrophobic.[2] While the phosphite ester group (P-O-C) introduces a degree of polarity, its influence is significantly overshadowed by the large, nonpolar hydrocarbon portions of the molecule. Consequently, TEHP exhibits poor solubility in highly polar solvents, most notably water, in which it is considered insoluble.[2] Conversely, its nonpolar character promotes high solubility in a wide array of organic solvents.[2]

Solubility Profile of this compound

TEHP is generally characterized by its high solubility in many organic solvents and its insolubility in water.[2] The following table summarizes the qualitative solubility of TEHP in various classes of common organic solvents based on available technical data. Quantitative data for specific solvent-solute ratios are not widely published; therefore, "miscible" is used to denote high solubility where the two liquids form a homogeneous solution in all proportions.

| Solvent Class | Example Solvents | Reported Solubility |

| Hydrocarbons | n-Hexane, Cyclohexane, Toluene | Miscible/Highly Soluble[2][3] |

| Alcohols | Ethanol, Isopropanol | Soluble/Miscible |

| Esters | Ethyl Acetate | Soluble/Miscible |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble/Miscible |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble/Miscible |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble/Miscible |

| Aqueous Solvents | Water | Insoluble (<1 mg/mL)[2][4] |

This table is a synthesis of information from various chemical data sources. It is intended as a general guide. It is always recommended to perform specific solubility tests for precise application requirements.

Experimental Protocol for Solubility Determination

To obtain quantitative or precise qualitative solubility data for a specific application, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the solubility of TEHP in an organic solvent at a given temperature, based on the principle of achieving isothermal equilibrium.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent(s) (analytical grade)

-

Glass vials or test tubes with secure caps

-

Calibrated pipettes or burette

-

Analytical balance

-

Temperature-controlled orbital shaker, magnetic stirrer, or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer, if a suitable chromophore exists or can be derivatized).

Step-by-Step Methodology

-

Preparation: Add a pre-weighed excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume or mass of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled environment (e.g., an orbital shaker) set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess, undissolved TEHP to settle. If necessary, centrifugation can be used to facilitate a clear separation.

-

Sample Extraction: Carefully extract an aliquot of the clear, supernatant liquid (the saturated solution). It is critical not to disturb the undissolved material at the bottom. Using a syringe filter to draw the sample is a best practice to ensure no solid particulates are transferred.

-

Analysis: Accurately dilute the extracted aliquot with a known volume of the solvent. Analyze the concentration of TEHP in the diluted sample using a pre-calibrated analytical technique (e.g., GC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Workflow Diagram

The following diagram illustrates the experimental workflow for determining the solubility of TEHP.

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can affect the solubility of this compound in organic solvents:

-

Temperature: For most liquid-liquid systems, solubility can be temperature-dependent. Increased temperature often leads to greater solubility.[2] It is therefore essential to control and report the temperature at which solubility is determined.

-

Purity of Components: The presence of impurities in either the TEHP or the solvent can alter the measured solubility. Water is a common impurity in organic solvents that can significantly reduce the solubility of nonpolar compounds like TEHP.

-

Pressure: While less significant for liquid-liquid systems under standard laboratory conditions, pressure can influence solubility, particularly in supercritical fluid systems.

Conclusion

This compound is a nonpolar compound characterized by its broad solubility in common organic solvents, including hydrocarbons, alcohols, esters, and ketones, and its distinct insolubility in water. This solubility profile is a direct consequence of its molecular structure, which is dominated by large, nonpolar alkyl groups. For applications requiring precise formulations, the experimental protocol detailed in this guide provides a reliable framework for quantitative solubility determination. By understanding these principles and methodologies, researchers and professionals can make informed decisions regarding solvent selection, ensuring optimal performance and compatibility in their work.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIS(2-ETHYLHEXYL)PHOSPHATE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Tris(2-ethylhexyl) phosphite

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Tris(2-ethylhexyl) phosphite (CAS No. 301-13-3), a widely used organophosphite antioxidant and chemical intermediate.[1] For researchers, process chemists, and quality control professionals, unambiguous structural confirmation and purity assessment are paramount. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹H), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve a complete and definitive characterization of this compound. We delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting data to build a cohesive analytical picture, distinguishing it from its common phosphate analogue.

Molecular Structure and Analytical Strategy

This compound is a triester of phosphorous acid, featuring a central phosphorus atom in the +3 oxidation state bonded to three 2-ethylhexyl alkoxy groups.[2] This structure dictates our analytical approach. The key to its identity lies in confirming both the phosphite core and the specific alkyl substituents.

Our strategy is therefore as follows:

-

³¹P NMR: To directly probe the phosphorus environment and confirm the P(III) oxidation state.

-

¹H NMR: To elucidate the structure and connectivity of the 2-ethylhexyl chains.

-

IR Spectroscopy: To verify the presence of characteristic functional groups (P-O-C, C-H).

-

Mass Spectrometry: To confirm the molecular weight and analyze fragmentation patterns consistent with the structure.

Caption: Molecular Structure of this compound.

Phosphorus-31 (³¹P) NMR Spectroscopy: The Definitive Identifier

Rationale and Expertise

For an organophosphorus compound, ³¹P NMR is the most powerful and diagnostic technique available. The phosphorus nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive. Its chemical shift is exquisitely sensitive to the oxidation state and electronic environment of the phosphorus atom. Trivalent phosphites (P(III)) and pentavalent phosphates (P(V)) occupy vastly different regions of the ³¹P NMR spectrum. This allows for an immediate and unambiguous distinction between this compound and its potential oxidant impurity or starting material analogue, Tris(2-ethylhexyl) phosphate. Phosphites resonate at a significantly downfield position (higher ppm) compared to phosphates.[2]

Experimental Protocol: ³¹P NMR Acquisition

-

Sample Preparation: Dissolve approximately 50-100 mg of the this compound sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is homogeneous.

-

Instrumentation: Utilize a standard NMR spectrometer operating at a field strength of 9.4 T (400 MHz for ¹H) or higher.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Decoupling: Employ broadband proton decoupling to collapse any P-H couplings, resulting in a single sharp resonance.

-

Reference: Reference the spectrum externally to 85% H₃PO₄ at 0 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of the phosphorus nucleus for accurate integration if needed.

-

Number of Scans: 16-64 scans are typically sufficient due to the high sensitivity of the ³¹P nucleus.

-

-

Processing: Apply an exponential multiplication function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction.

Data Presentation and Interpretation

The key diagnostic feature is a single resonance in the far downfield region of the spectrum, confirming the presence of a single phosphorus environment consistent with a phosphite triester.

Table 1: ³¹P NMR Data for this compound

| Parameter | Observed Value | Interpretation |

|---|---|---|

| Chemical Shift (δ) | 125 – 130 ppm | Characteristic for a P(III) atom in a trialkyl phosphite environment.[2] |

| Multiplicity | Singlet (¹H decoupled) | Confirms a single phosphorus environment in the molecule. |

This chemical shift value is the most critical piece of evidence for identifying the compound as a phosphite. The corresponding phosphate, Tris(2-ethylhexyl) phosphate, would show a signal near δ 0 ppm.[2] The absence of signals in the phosphate region is a strong indicator of the sample's purity.

Proton (¹H) NMR Spectroscopy: Elucidating the Alkyl Structure

Rationale and Expertise

While ³¹P NMR confirms the phosphite core, ¹H NMR validates the structure of the three identical 2-ethylhexyl side chains. Due to the structural complexity and chirality at the C2 position of the hexyl chain, the proton spectrum is complex, with significant signal overlap in the alkyl region. The primary goal is not to resolve every single multiplet, but to confirm the presence of the key structural motifs and their relative integrations.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: The same sample prepared for ³¹P NMR analysis can be used.

-

Instrumentation: Standard NMR spectrometer (400 MHz or higher recommended for better resolution).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).

-

Solvent Reference: Calibrate the chemical shift scale to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm).

-

Spectral Width: ~12-15 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

Processing: Apply a mild window function (e.g., line broadening of 0.3 Hz), Fourier transform, phase, and baseline correct the spectrum. Integrate all signals.

Data Presentation and Interpretation

The spectrum is characterized by a series of broad, overlapping multiplets in the upfield region, consistent with the alkyl chains.

Table 2: Expected ¹H NMR Data for this compound

| Expected Chemical Shift (δ) | Protons | Expected Multiplicity | Interpretation |

|---|---|---|---|

| ~ 3.8 - 4.1 ppm | -O-CH₂ -CH | Multiplet | Methylene group directly attached to the phosphite oxygen. Shifted downfield due to the electronegative oxygen. |

| ~ 0.8 – 1.7 ppm | All other CH , CH₂ , CH₃ | Complex, overlapping multiplets | Bulk of the alkyl protons from the ethyl and butyl portions of the side chains.[2] |

Interpretation: The key diagnostic signals are the downfield multiplets corresponding to the -O-CH₂- protons. The integral ratio of the downfield region (~3.8-4.1 ppm, 6H) to the upfield alkyl region (~0.8-1.7 ppm, 45H) should be approximately 1:7.5, confirming the overall structure. Due to the complexity, detailed coupling constant analysis is impractical and unnecessary for routine identification.

Infrared (IR) Spectroscopy: Functional Group Verification

Rationale and Expertise

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, we expect to see strong C-H stretching vibrations from the abundant alkyl chains and characteristic P-O-C stretching bands. The absence of a strong P=O stretch (typically ~1250-1300 cm⁻¹) further corroborates the phosphite structure.

Experimental Protocol: FTIR-ATR Acquisition

-

Sample Preparation: As a clear liquid, the sample requires minimal preparation. Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or ZnSe) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Analysis: Place a single drop of this compound onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Data Presentation and Interpretation

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

|---|---|---|

| 2850 - 2970 | C-H stretch | Strong, sharp peaks confirming the aliphatic (CH₂, CH₃) nature of the molecule. |

| 1460, 1380 | C-H bend | Characteristic bending vibrations for alkyl groups. |

| 1020 - 1050 | P-O-C stretch | A strong, broad band characteristic of the phosphite ester linkage. |

| ~970 | P-O-C stretch | Another characteristic band for the phosphite ester group. |

The IR spectrum provides a distinct fingerprint for the molecule. The combination of intense C-H stretches and the strong P-O-C absorption bands, coupled with the absence of P=O or O-H bands, is strong evidence for the correct structure and lack of hydrolysis or oxidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Rationale and Expertise

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is used to confirm the molecular weight and to analyze the fragmentation pattern, which serves as a structural fingerprint. The molecular ion confirms the elemental composition, while the fragments correspond to predictable cleavage pathways of the molecule, primarily the loss of the alkyl side chains.

Experimental Protocol: GC-MS Acquisition

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of this compound in a volatile organic solvent such as hexane or ethyl acetate.[3]

-

GC Separation:

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.

-

-

MS Detection (EI):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.

Data Presentation and Interpretation

The mass spectrum will show a molecular ion peak and several characteristic fragment ions resulting from the loss of the 2-ethylhexyl groups.

Table 4: Key Mass Spectrometry Data (EI) for this compound

| m/z (Mass/Charge) | Ion | Interpretation |

|---|---|---|

| 418.6 | [M]⁺ | Molecular Ion (C₂₄H₅₁O₃P)⁺, confirming the molecular weight.[2] |

| 305 | [M - C₈H₁₇]⁺ | Loss of one 2-ethylhexyl radical. |

| 193 | [M - 2(C₈H₁₇O)]⁺ | Loss of two 2-ethylhexyloxy groups. |

| 113 | [C₈H₁₇]⁺ | 2-ethylhexyl carbocation.[2] |

| 83 | [C₆H₁₁]⁺ | Base Peak, likely a stable rearranged fragment from the alkyl chain.[2] |

Caption: Simplified EI-MS Fragmentation Pathway.

The observed fragmentation pattern is highly consistent with the proposed structure. The initial loss of an alkyl radical or an entire 2-ethylhexyl group is a common pathway, and the subsequent formation of stable carbocations from the side chain explains the lower mass fragments.

Conclusion: An Integrated Analytical Approach

The structural elucidation of this compound is definitively achieved through a multi-technique spectroscopic approach. No single technique provides a complete picture, but together, they form a self-validating system.

-

³¹P NMR unambiguously identifies the compound as a phosphite, with a characteristic chemical shift around 125-130 ppm .

-

¹H NMR confirms the presence and approximate ratio of the 2-ethylhexyl side chains.

-

IR Spectroscopy provides a rapid fingerprint, confirming the P-O-C and C-H functional groups.

-

Mass Spectrometry validates the molecular weight (418.6 g/mol ) and shows a fragmentation pattern consistent with the molecular structure.

This integrated dataset provides researchers and analysts with the necessary tools and understanding to confidently identify this compound, assess its purity, and distinguish it from related compounds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6537, Tris(2-ethylhexyl) phosphate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9320, this compound. Retrieved from [Link].

-

University of California, Davis - Mass Spectrometry Facility. Sample Preparation Guidelines for GC-MS. Retrieved from [Link].

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link].

-

SIELC Technologies (2018). This compound. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology). Phosphoric acid, tris(2-ethylhexyl) ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].

-

ChemIndex (2024). 301-13-3 | this compound. Retrieved from [Link].

Sources

A-Technical Guide to Tris(2-ethylhexyl) phosphite as a Precursor for Organophosphorus Compounds

Abstract

Tris(2-ethylhexyl) phosphite (TEHP) is a versatile trivalent phosphorus compound, widely recognized for its application as a plasticizer and stabilizer in various polymers.[1] However, its utility extends significantly into the realm of synthetic organic chemistry, where it serves as a robust and valuable precursor for a diverse array of organophosphorus compounds. This guide provides an in-depth technical exploration of TEHP's core reactivity, focusing on its role in the synthesis of high-value phosphonates and vinyl phosphates through cornerstone reactions like the Michaelis-Arbuzov and Perkow reactions. We will delve into reaction mechanisms, provide validated experimental protocols, and discuss practical considerations for handling and purification, offering researchers and drug development professionals a comprehensive resource for leveraging TEHP in their synthetic endeavors.

Introduction: Understanding this compound (TEHP)

This compound, a trialkyl phosphite, is a clear, colorless liquid characterized by the chemical formula C₂₄H₅₁O₃P.[2] Its structure features a central phosphorus(III) atom bonded to three 2-ethylhexyloxy groups. The nucleophilic lone pair of electrons on the phosphorus atom is the heart of its reactivity, making it an excellent starting point for transformations that convert the trivalent phosphorus to the pentavalent state.[3][4]

The bulky 2-ethylhexyl groups confer several advantageous physical properties, such as a high boiling point (325-327 °F at 0.3 mmHg) and low water solubility, which can simplify reaction work-ups and product isolation.[2] From a reactivity standpoint, these sterically demanding groups can influence reaction kinetics and, in some cases, selectivity, compared to less hindered phosphites like trimethyl or triethyl phosphite.

Key Physicochemical Properties of TEHP:

| Property | Value | Reference |

| CAS Number | 301-13-3 | [2] |

| Molecular Formula | C₂₄H₅₁O₃P | [2] |

| Molar Mass | 418.6 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2] |

| Density | 0.902 g/mL | [2] |

| Boiling Point | 163-164 °C at 0.3 mmHg | [2] |

| ³¹P NMR Shift | ~ +138 ppm | [5] |

Core Reactivity: The Foundation of TEHP Chemistry

The synthetic utility of TEHP is dominated by two powerful reactions that form stable phosphorus-carbon (P-C) or phosphorus-oxygen-carbon (P-O-C) bonds, transitioning the phosphorus center from P(III) to P(V).

The Michaelis-Arbuzov Reaction: Forging the P-C Bond

The Michaelis-Arbuzov reaction is arguably the most important method for synthesizing phosphonates.[3][4] This reaction involves the treatment of a trialkyl phosphite, such as TEHP, with an alkyl halide. The overall transformation converts the P(III) ester into a P(V) phosphonate.[6]

Mechanism: The reaction proceeds via a two-step Sₙ2 mechanism:

-

Nucleophilic Attack: The nucleophilic phosphorus atom of TEHP attacks the electrophilic carbon of the alkyl halide (R'-X), displacing the halide and forming a quasi-phosphonium salt intermediate.[4][7]

-

Dealkylation: The displaced halide anion then attacks one of the α-carbons of the 2-ethylhexyl groups in a second Sₙ2 reaction, cleaving a C-O bond. This step forms the thermodynamically stable P=O double bond of the phosphonate and generates a 2-ethylhexyl halide as a byproduct.[4][8]

Figure 1: The generalized mechanism of the Michaelis-Arbuzov reaction.

This reaction is exceptionally reliable for primary alkyl halides.[7] The high temperatures often required (120-160 °C) facilitate the dealkylation step and allow for the concurrent removal of the volatile 2-ethylhexyl halide byproduct by distillation, driving the reaction to completion.[4]

The Perkow Reaction: A Route to Vinyl Phosphates

When the substrate is an α-halo-substituted ketone or aldehyde, TEHP can undergo the Perkow reaction, which competes with the Michaelis-Arbuzov pathway.[9] This reaction yields a dialkyl vinyl phosphate, a class of compounds with applications as insecticides and synthetic intermediates.[9][10]

Mechanism: The Perkow mechanism is distinct from the Arbuzov reaction. It begins with the nucleophilic attack of the phosphite on the electrophilic carbonyl carbon, rather than the halogen-bearing carbon.[9]

-